2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(2-ethylpiperidin-1-yl)ethanone
Description
The compound 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(2-ethylpiperidin-1-yl)ethanone features a fused pyrido-thiadiazine core with a sulfone group (1,1-dioxido), a para-tolyl substituent at position 4, and a 2-ethylpiperidinyl-ethanone moiety at position 2. The ethanone-linked piperidine group may enhance lipophilicity and binding affinity, while the sulfone and aromatic substituents could influence metabolic stability and target engagement.
Properties
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-3-18-7-4-5-14-25(18)21(27)15-24-16-26(19-11-9-17(2)10-12-19)22-20(30(24,28)29)8-6-13-23-22/h6,8-13,18H,3-5,7,14-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZXLFVOKSAEBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(2-ethylpiperidin-1-yl)ethanone is a member of the pyrido-thiadiazine class of compounds. This class is known for its diverse biological activities, making these compounds significant in pharmaceutical research and medicinal chemistry. The unique structural features of this compound suggest potential applications in treating various diseases.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 372.55 g/mol. Its structure includes a pyrido-thiadiazine core with a dioxido group and a p-tolyl substituent, which are crucial for its biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as a PI3Kδ inhibitor . The PI3Kδ pathway is critical in cancer cell proliferation and survival, making inhibitors of this pathway valuable in cancer therapy.
The proposed mechanism involves the compound's ability to selectively inhibit the PI3Kδ isoform over others, which may lead to reduced tumor growth and enhanced apoptosis in cancer cells. Studies have shown that modifications in the structure can significantly affect binding affinity and selectivity towards biological targets.
Comparative Analysis with Similar Compounds
A comparison with other thiadiazine derivatives reveals that structural modifications can enhance biological activity. Below is a table summarizing some related compounds and their activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | Similar thiadiazine core | Selective PI3Kδ inhibitor |
| Quinazolinone derivatives | Carbonyl instead of dioxido | Dual PI3Kδ/γ inhibitors |
| Indole derivatives | Indole moiety present | Varied activity against cancer |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar pyrido-thiadiazine derivatives:
- Synthesis and Evaluation : A study synthesized various derivatives of thiadiazines and evaluated their antiproliferative activities against different cancer cell lines. The results indicated that specific modifications increased potency against certain cancers (e.g., breast and lung cancers) .
- Binding Studies : Interaction studies using techniques like surface plasmon resonance (SPR) have been employed to assess binding kinetics of the compound to its targets. These studies help elucidate how structural variations influence biological interactions .
- In Vivo Studies : Preliminary in vivo studies have indicated potential anti-inflammatory properties alongside anti-cancer effects, suggesting a broader therapeutic application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The pyrido-thiadiazine scaffold is shared with pharmacopeial compounds such as 4-m-Tolyl-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (USP Torsemide Related Compound E). Key differences include:
Substituent Analysis
Aromatic Groups
- Target Compound : Para-tolyl (p-tolyl) at position 4 enhances steric bulk and electron-donating effects compared to the meta-tolyl (m-tolyl) in the USP compound .
Piperidine-Ethanone Moiety
The 2-ethylpiperidinyl-ethanone group in the target compound is absent in simpler analogs like the USP compound. This moiety likely improves membrane permeability and pharmacokinetics due to its basic nitrogen and hydrophobic ethyl chain.
Pharmacological and Physicochemical Properties
Notes:
- The USP compound’s simpler structure correlates with lower molecular weight and reduced complexity in metabolic pathways.
- Antimicrobial activity in derivatives suggests that bulkier aromatic groups (e.g., thiophene) may enhance microbial target binding, whereas the target’s piperidine-ethanone group could shift activity toward eukaryotic targets .
Research Implications and Limitations
- Structural Insights : The pyrido[2,3-e]thiadiazine system in the target compound may offer unique conformational flexibility compared to pyrido[4,3-e] isomers, impacting receptor binding .
- Data Gaps: Limited bioactivity data for the target compound necessitates further studies. ’s antimicrobial screening methods could be adapted to evaluate the target’s efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
